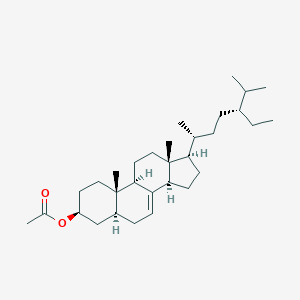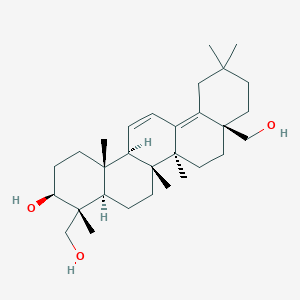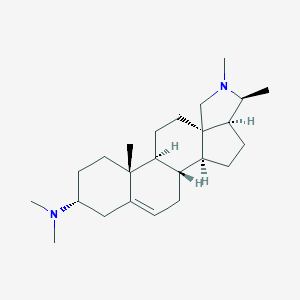
Conkuressine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Conkuressine is a natural alkaloid compound that is extracted from the bark of the Tabernaemontana divaricata plant. It has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. In
Mecanismo De Acción
The mechanism of action of Conkuressine is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. Conkuressine has also been found to modulate the immune system, which may contribute to its anti-inflammatory and anti-tumor effects.
Efectos Bioquímicos Y Fisiológicos
Conkuressine has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation. In addition, Conkuressine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Conkuressine in lab experiments is that it is a natural compound, which may make it less toxic than synthetic compounds. However, one limitation of using Conkuressine is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on Conkuressine. One area of research could be to further explore its anti-inflammatory and analgesic properties, and its potential use as a treatment for conditions such as arthritis and chronic pain. Another area of research could be to further explore its anti-tumor properties, and its potential use as a treatment for cancer. Finally, more research is needed to fully understand the mechanisms of action of Conkuressine, which may lead to the development of more effective treatments for a range of diseases and conditions.
Métodos De Síntesis
The synthesis method for Conkuressine involves the extraction of the compound from the bark of the Tabernaemontana divaricata plant. The bark is first dried and then ground into a fine powder. The powder is then extracted using a solvent such as ethanol or methanol. The resulting extract is then purified using various chromatography techniques to obtain pure Conkuressine.
Aplicaciones Científicas De Investigación
Conkuressine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. Conkuressine has also been found to possess anti-tumor properties, making it a potential treatment for cancer.
Propiedades
Número CAS |
14152-37-5 |
|---|---|
Nombre del producto |
Conkuressine |
Fórmula molecular |
C24H40N2 |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
(1R,2S,5S,6S,9R,12S,13R,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine |
InChI |
InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3/t16-,18+,19+,20+,21-,22-,23-,24-/m0/s1 |
Clave InChI |
GPLGAQQQNWMVMM-JLGZHIAASA-N |
SMILES isomérico |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)N(C)C)C)CN1C |
SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C |
SMILES canónico |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



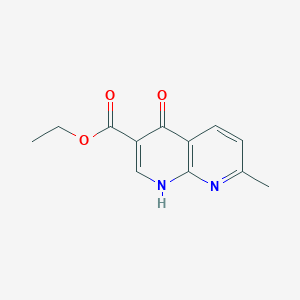
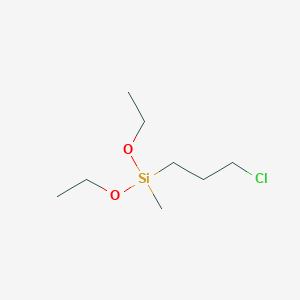

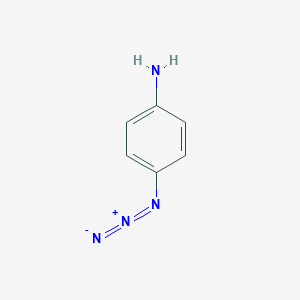
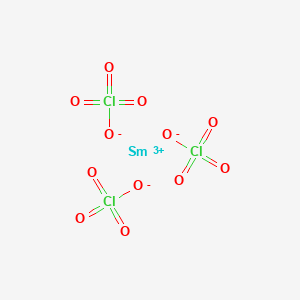

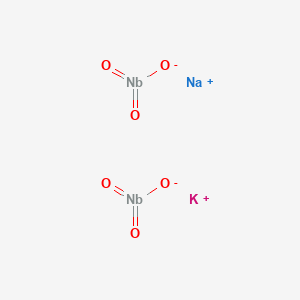
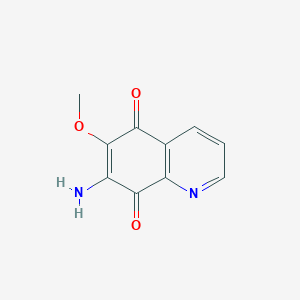

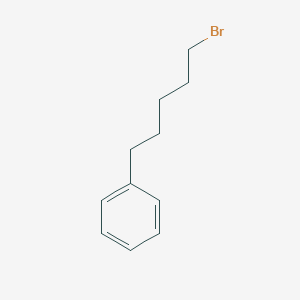
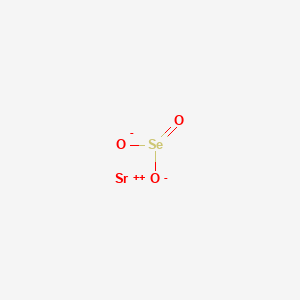
![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)
